molecular formula C14H18FNO2 B12440277 Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B12440277
M. Wt: 251.30 g/mol
InChI Key: AQVQMPFPMLZLHT-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H18FNO2 It is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-fluoropyrrolidine with 1-phenylethylamine in the presence of a suitable esterifying agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques such as chromatography can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Hydrogenation Reactions

Hydrogenation is a key transformation involving the saturation of double bonds in the compound.

Reaction Type Conditions Yield Product
HydrogenationPd/C (10%), H₂, MeOH, 20°C, 4–24 hUp to 830 mgSaturated pyrrolidine derivatives

Mechanism : Catalytic hydrogenation using palladium on carbon (Pd/C) reduces unsaturated bonds in the molecule. For example, hydrogenation of methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate under these conditions yields the corresponding saturated ester . The reaction time (4–24 hours) and pressure (e.g., 425 psi H₂) influence the efficiency, with longer durations often improving yields .

Substitution Reactions

Substitution reactions modify functional groups on the pyrrolidine ring or peripheral substituents.

Alkylation

Alkylation introduces new substituents, such as allyl groups, via nucleophilic attack.

Reagents Conditions Product
Allyl bromide, NaH (60%), DMF, 5°C → rt, 24 hAllylated pyrrolidine derivatives
Ethyl 2-chloro-2-oxo- acetate, DIPEA, CH₂Cl₂Ethoxy-acetyl-substituted derivatives

Example : Treatment of tert-butyl pyrrolidine derivatives with allyl bromide and sodium hydride (NaH) in DMF introduces allyl groups at the pyrrolidine ring, forming intermediates for further functionalization .

Ester Hydrolysis

The methyl ester group in the compound undergoes hydrolysis to form carboxylic acids.

Reagents Conditions Product
LiOH, MeOH, rt, 2 hPyrrolidine-3-carboxylic acid derivatives
HCl (1M), aqueous extractionFinal acid product

Mechanism : Lithium hydroxide (LiOH) cleaves the methyl ester group, yielding the corresponding carboxylic acid after acid workup .

Amide Formation

Coupling reactions form amide bonds, expanding the compound’s functional diversity.

Reagents Conditions Product
HATU, DIPEA, DMF, 50°C, 4 hAmide-linked derivatives
Preparative HPLC purificationFinal amide product

Example : Reaction with 5-amino-2-fluorobenzonitrile using HATU (a coupling agent) and DIPEA (a base) forms amide derivatives, which are purified via chromatography .

Oxidation and Cleavage Reactions

Ozonolysis and subsequent reductive workup cleave double bonds, generating carbonyl-containing products.

Reaction Type Conditions Product
O₃ gas, MeOH, −78°C → 5°C, followed by Me₂SKetone/aldehyde derivatives
Purification (e.g., silica gel chromatography)Final oxidized products

Mechanism : Ozonolysis selectively cleaves double bonds, forming carbonyl groups. For example, ozonolysis of allylated pyrrolidine derivatives followed by reductive workup with dimethyl sulfide (Me₂S) yields ketone or aldehyde products .

Key Structural Features Influencing Reactivity

  • Fluorine Substituent : Enhances stability and lipophilicity, directing selective reactions (e.g., nucleophilic substitution at the fluoro-substituted carbon).

  • Phenylethyl Group : Contributes to hydrophobic interactions, influencing solubility and reaction compatibility.

  • Pyrrolidine Ring : Provides structural rigidity, enabling controlled substitution at specific positions.

Scientific Research Applications

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate: shares structural similarities with other pyrrolidine derivatives, such as:

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVQMPFPMLZLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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